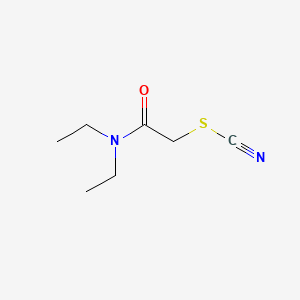
Thiocyanic acid, diethylcarbamoylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-thiocyanato-acetamide is an organic compound with the molecular formula C9H16N2OS It is characterized by the presence of a thiocyanate group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-thiocyanato-acetamide typically involves the reaction of N,N-diethylacetamide with thiocyanate reagents. One common method is the reaction of N,N-diethylacetamide with ammonium thiocyanate in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds as follows:
N,N-diethylacetamide+NH4SCN→N,N-diethyl-2-thiocyanato-acetamide+NH3
Industrial Production Methods
Industrial production of N,N-diethyl-2-thiocyanato-acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-thiocyanato-acetamide undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-thiocyanato-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-thiocyanato-acetamide involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interfere with cellular pathways by modifying key signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-2-thiocyanato-acetamide
- N,N-diethyl-2-cyanoacetamide
- N,N-diethyl-2-chloroacetamide
Uniqueness
N,N-diethyl-2-thiocyanato-acetamide is unique due to its thiocyanate group, which imparts distinct reactivity compared to other acetamide derivatives. This reactivity makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Propiedades
Número CAS |
73908-97-1 |
|---|---|
Fórmula molecular |
C7H12N2OS |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
[2-(diethylamino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)5-11-6-8/h3-5H2,1-2H3 |
Clave InChI |
RMOLMHPLFIVJBX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















